4-BROMO-2-{[2-(4-METHYLPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}PHENYL 1-BENZENESULFONATE
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Overview
Description
4-BROMO-2-{[2-(4-METHYLPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}PHENYL 1-BENZENESULFONATE is a complex organic compound with a unique structure that includes a brominated phenyl group, an oxazole ring, and a benzenesulfonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-2-{[2-(4-METHYLPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}PHENYL 1-BENZENESULFONATE typically involves multiple steps, starting with the preparation of the oxazole ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The bromination of the phenyl group is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The final step involves the esterification of the benzenesulfonate group, which can be done using sulfonyl chlorides in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-2-{[2-(4-METHYLPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}PHENYL 1-BENZENESULFONATE can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The oxazole ring and the phenyl groups can undergo oxidation and reduction reactions, respectively.
Ester Hydrolysis: The benzenesulfonate ester can be hydrolyzed under acidic or basic conditions
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can modify the functional groups on the oxazole ring and phenyl groups .
Scientific Research Applications
4-BROMO-2-{[2-(4-METHYLPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}PHENYL 1-BENZENESULFONATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4-BROMO-2-{[2-(4-METHYLPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}PHENYL 1-BENZENESULFONATE involves its interaction with specific molecular targets. The bromine atom and the oxazole ring play crucial roles in its reactivity. The compound can form covalent bonds with biological molecules, leading to modifications in their structure and function. This can affect various cellular pathways and processes, contributing to its biological activities .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-methylphenol: Similar in having a brominated phenyl group but lacks the oxazole ring and benzenesulfonate ester.
4-BROMO-2-(2-((4-METHYLPHENYL)SULFONYL)CARBOHYDRAZONOYL)PHENYL 2-METHYLBENZOATE: Contains similar functional groups but differs in the overall structure and specific substituents.
4-Bromomethyl-2-biphenylcarbonitrile: Shares the brominated phenyl group but has different substituents and lacks the oxazole ring.
Uniqueness
The presence of the oxazole ring and the benzenesulfonate ester makes it distinct from other similar compounds .
Properties
IUPAC Name |
[4-bromo-2-[(E)-[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] benzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrNO5S/c1-15-7-9-16(10-8-15)22-25-20(23(26)29-22)14-17-13-18(24)11-12-21(17)30-31(27,28)19-5-3-2-4-6-19/h2-14H,1H3/b20-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCXXWCGWRXNOQK-XSFVSMFZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CC3=C(C=CC(=C3)Br)OS(=O)(=O)C4=CC=CC=C4)C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=N/C(=C/C3=C(C=CC(=C3)Br)OS(=O)(=O)C4=CC=CC=C4)/C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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